Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds like 20-hydroxy- (5z,8z,11z,14z)-eicosatetraenoic acid (20-hete) are known to interact with cytochrome p4504a . This enzyme plays a crucial role in the metabolism of arachidonic acid, a key component in the inflammatory response .
Mode of Action
For instance, 20-HETE, an arachidonic acid metabolite, activates the Ras/MAP (microtubule-associated protein) pathway .
Biochemical Pathways
Arachidonic acid metabolites like 20-HETE are involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .
Pharmacokinetics
It’s known that 20-hete is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids .
Result of Action
Similar compounds like 12 (s)-hydroxy- (5z,8z,10e,14z)-eicosatetraenoic acid are known to induce relaxation and hyperpolarization of coronary microvessels .
Biochemical Analysis
Biochemical Properties
The 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is believed to interact with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of arachidonic acid via the cytochrome P4504A pathway . This interaction suggests that it may play a role in the regulation of sodium, potassium, and chloride transport in the renal tubules .
Cellular Effects
It is known that arachidonic acid metabolites can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is complex and involves several biochemical pathways. As a metabolite of arachidonic acid, it is an activator of the Ras/MAP (microtubule-associated protein) pathway . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 20-HETE, a similar compound, is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids . This suggests that the compound may have a certain degree of stability and could potentially have long-term effects on cellular function.
Metabolic Pathways
5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester is involved in the arachidonic acid metabolic pathway via the cytochrome P4504A . This pathway is crucial for the regulation of sodium, potassium, and chloride transport in the renal tubules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10412 involves the esterification of 5Z,8Z,11Z,14Z-eicosatetraenoic acid with thiophen-3-ylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
CAY10412 primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of double bonds in its structure .
Common Reagents and Conditions
Esterification: Thiophen-3-ylmethanol, sulfuric acid, toluene, reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, room temperature.
Oxidation: Potassium permanganate or osmium tetroxide, room temperature.
Reduction: Hydrogen gas with a palladium catalyst, room temperature.
Major Products
Hydrolysis: 5Z,8Z,11Z,14Z-eicosatetraenoic acid and thiophen-3-ylmethanol.
Oxidation: Corresponding diols or epoxides.
Reduction: Saturated fatty acid ester.
Scientific Research Applications
CAY10412 is widely used in scientific research, particularly in the field of cannabinoid research. It is a potent inhibitor of anandamide reuptake in U937 lymphoma cells, making it a valuable tool for studying the endocannabinoid system .
Comparison with Similar Compounds
CAY10412 is similar to other analogs of arachidonoyl ethanolamide, such as AM404 and VDM11. it is unique in its lack of intrinsic binding affinity for cannabinoid receptors CB1 and CB2 . This makes it a useful tool for distinguishing between different theories of anandamide transport and reuptake .
List of Similar Compounds
- AM404
- VDM11
- Anandamide (arachidonoyl ethanolamide)
- 2-arachidonoyl glycerol
Properties
IUPAC Name |
thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPBWSZRYHDZAA-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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